![molecular formula C18H14O5 B2588524 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 270596-08-2](/img/structure/B2588524.png)

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

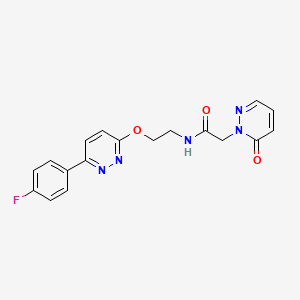

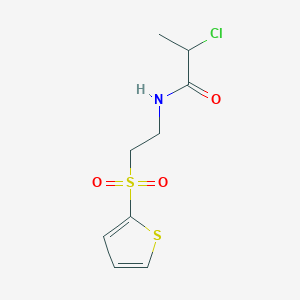

“2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C18H14O5 . It has a molecular weight of 310.31 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its molecular formula, C18H14O5 . The InChI code provides a textual representation of the compound’s structure . Detailed structural analysis would require more specific resources or experimental data.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 529.0±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .Scientific Research Applications

Synthesis of Derivatives

The compound can be used as a key starting material for the synthesis of various derivatives. For instance, it has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . The synthesis was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane .

Antioxidant Activity

Derivatives of the compound have shown significant antioxidant activity . For example, Schiff’s bases and thiazolidine-4-ones bearing two hydroxyl groups on the phenyl ring exhibited excellent antioxidant activity in comparison with ascorbic acid .

Antimicrobial Activity

The compound and its derivatives have demonstrated high antimicrobial activity against various bacteria. They were found to be particularly effective against Staphyloccocus pneumoniae and also showed activity against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .

Antifungal Activity

In addition to their antimicrobial properties, the compound and its derivatives have also shown antifungal activity .

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Anticancer Activity

The compound and its derivatives have exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Antiviral Activity

The compound has shown potential antiviral properties , making it a possible candidate for the development of new antiviral drugs.

Anti-diabetic Activity

Some derivatives of the compound have shown anti-diabetic activity , suggesting potential applications in the treatment of diabetes.

properties

IUPAC Name |

2-(2-oxo-4-phenylchromen-7-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(18(20)21)22-13-7-8-14-15(12-5-3-2-4-6-12)10-17(19)23-16(14)9-13/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPJBRVAOGKWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2588451.png)

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)

![2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2588456.png)

![2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2588457.png)

![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)

![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)

![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)